4-Bromo-3-fluorothiophenol
Overview
Description
4-Bromo-3-fluorothiophenol is an organosulfur compound with the molecular formula C₆H₄BrFS. It is a derivative of thiophenol, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the reaction of 4-bromo-3-fluorobenzenethiol with cesium carbonate and bromocyclobutane in dimethyl sulfoxide (DMSO) at 70°C for 19 hours . This reaction yields the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol group.
Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.
Major Products Formed
Substitution: Formation of various substituted thiophenol derivatives.
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Scientific Research Applications
4-Bromo-3-fluorothiophenol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorothiophenol
- 4-Bromo-3-iodothiophenol
- 4-Fluoro-3-chlorothiophenol
Uniqueness
4-Bromo-3-fluorothiophenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUMJXRROQYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650173 | |
Record name | 4-Bromo-3-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-86-1 | |
Record name | 4-Bromo-3-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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